



# ODM-204 Pharmacokinetic Challenges: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B1150134 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ODM-204**. The information addresses potential pharmacokinetic challenges observed during its clinical development.

# Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic challenge observed with **ODM-204** in clinical trials?

A1: The most significant pharmacokinetic challenge with **ODM-204** was an unexpected decrease in steady-state plasma concentrations after repeated dosing, particularly at higher dose levels.[1][2] After an initial dose-dependent increase in exposure (AUC and Cmax) up to 300 mg twice daily, repeated administration led to lower than expected plasma levels by day 8. [1][2][3][4] This phenomenon was contrary to observations in nonclinical monkey studies and ultimately hindered its further clinical development.[2][5]

Q2: Was there a food effect on the pharmacokinetics of **ODM-204**?

A2: Based on preclinical animal data and limited Phase I clinical data, food intake was not expected to have a significant effect on the pharmacokinetics of **ODM-204**.[1]

Q3: What is the mechanism of action of **ODM-204**?



A3: **ODM-204** is a non-steroidal, orally available dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[6][7] By inhibiting CYP17A1 in the testes and adrenal glands, it blocks the synthesis of androgens.[6] Concurrently, it acts as an antagonist at the androgen receptor, preventing receptor activation and nuclear translocation.[6]

# Troubleshooting Guide Issue: Decreasing Plasma Exposure of ODM-204 with Repeated Dosing

#### Symptoms:

- Lower than expected trough concentrations (Cmin) at steady state.
- Area under the curve (AUC) on day 8 is lower than the AUC after the first dose, especially at doses of 200 mg and higher.[3][4]
- Lack of dose-proportionality at steady state, particularly at higher doses.

Potential Causes and Troubleshooting Steps:

- Enzyme Auto-Induction:
  - Hypothesis: ODM-204 may induce its own metabolism, likely through the upregulation of cytochrome P450 (CYP) enzymes in the liver. With repeated dosing, increased enzyme activity would lead to faster clearance and lower plasma concentrations.
  - Experimental Verification:
    - In vitro studies using human hepatocytes treated with ODM-204 can be conducted to measure the induction of major CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) via mRNA expression (qPCR) or enzyme activity assays.
    - Ancillary clinical studies incorporating a probe substrate for a specific CYP enzyme (e.g., midazolam for CYP3A4) before and after ODM-204 treatment could confirm this in vivo.



- Transporter-Mediated Efflux:
  - Hypothesis: ODM-204 could be a substrate and an inducer of efflux transporters, such as P-glycoprotein (P-gp), in the gastrointestinal tract. Increased transporter expression upon repeated dosing would lead to decreased absorption and lower bioavailability.
  - Experimental Verification:
    - In vitro Caco-2 cell permeability assays can determine if ODM-204 is a substrate and/or inducer of P-gp.
- Poor Solubility and Absorption at Higher Doses:
  - Hypothesis: While initial dose escalation showed increasing exposure up to 300 mg, the formulation's solubility might be a limiting factor at higher concentrations in the gastrointestinal lumen, leading to incomplete absorption.[1]
  - Experimental Verification:
    - Conduct solubility studies of the drug substance in various biorelevant media (e.g., FaSSIF, FeSSIF).
    - Particle size analysis of the drug substance and dissolution testing of the drug product can help identify potential formulation-related issues.

#### **Data Presentation**

Table 1: Summary of **ODM-204** Dosing and Pharmacokinetic Observations from Phase I Clinical Trial (NCT02344017)



| Dose Level (Twice Daily) | Pharmacokinetic<br>Observation after Single<br>Dose (Day 1)           | Pharmacokinetic<br>Observation at Steady<br>State (Day 8)                           |
|--------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| 50 mg                    | Dose-dependent increase in AUC and Cmax observed.                     | -                                                                                   |
| 100 mg                   | Dose-dependent increase in AUC and Cmax observed.                     | -                                                                                   |
| 200 mg                   | Dose-dependent increase in AUC and Cmax observed.                     | AUC was lower on day 8 compared with day 1.[3][4]                                   |
| 300 mg                   | AUC and Cmax continued to increase in a dose-dependent manner.[1][2]  | AUC was lower on day 8 compared with day 1.[3][4]                                   |
| 500 mg                   | A slight decrease in AUC was observed compared to the 300 mg dose.[1] | Decreased steady-state concentrations were particularly evident at higher doses.[2] |

# **Experimental Protocols**

Protocol: Pharmacokinetic Analysis of **ODM-204** in Human Plasma

Objective: To determine the concentration of **ODM-204** in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

#### Materials:

- Human plasma (K2EDTA)
- ODM-204 reference standard
- Internal standard (e.g., a structurally similar molecule not present in the sample)
- Acetonitrile (ACN), HPLC grade



- Formic acid, LC-MS grade
- Water, ultrapure
- 96-well plates
- Centrifuge

#### Procedure:

- Sample Preparation (Protein Precipitation):
  - 1. Thaw plasma samples and **ODM-204** calibration standards and quality control (QC) samples on ice.
  - 2. Pipette 50 µL of plasma from each sample, standard, and QC into a 96-well plate.
  - 3. Add 150  $\mu$ L of ACN containing the internal standard to each well.
  - 4. Seal the plate and vortex for 2 minutes to precipitate proteins.
  - 5. Centrifuge the plate at 4000 rpm for 10 minutes.
  - 6. Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography:
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
    - Mobile Phase A: 0.1% Formic acid in water.
    - Mobile Phase B: 0.1% Formic acid in ACN.
    - Gradient: A suitable gradient to separate ODM-204 from endogenous plasma components.
    - Flow Rate: 0.4 mL/min.



- Injection Volume: 5 μL.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for **ODM-204** and the internal standard need to be optimized.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio (ODM-204/internal standard)
     versus the nominal concentration of the calibration standards.
  - Use a weighted linear regression to fit the calibration curve.
  - Determine the concentration of **ODM-204** in the QC and unknown samples from the calibration curve.

## **Visualizations**





Click to download full resolution via product page

Caption: Dual mechanism of action of ODM-204.





Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis of **ODM-204**.





Click to download full resolution via product page

Caption: Troubleshooting logic for decreased **ODM-204** exposure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ODM-204 Pharmacokinetic Challenges: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150134#odm-204-pharmacokinetic-challenges-in-clinical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com